

A Comparative Guide to the Inter-Laboratory Analysis of Istradefylline

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Compound of Interest

Compound Name: Istradefylline-d3,13C

Cat. No.: B15552991

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This guide provides a comparative overview of analytical methodologies for the quantification of Istradefylline, a selective adenosine A2A receptor antagonist used in the treatment of Parkinson's disease. While direct inter-laboratory comparison studies are not publicly available, this document compiles and contrasts performance data from various validated analytical methods reported in scientific literature and regulatory filings. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques for Istradefylline.

Quantitative Performance of Analytical Methods for Istradefylline

The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods used for the analysis of Istradefylline. These methods have been validated for parameters such as linearity, accuracy, precision, and sensitivity.

Table 1: HPLC-UV Methods for Istradefylline Analysis in Pharmaceutical Dosage Forms

Parameter	Method 1[1][2][3][4][5]	Method 2[6]
Instrumentation	Shimadzu LC-20AD HPLC with SPD-20A UV detector	Shimadzu HPLC system with SPD-20 UV detector
Stationary Phase	C18G column (250 mm x 4.6 mm, 5 µm)	Agilent ZORBOX C18 column (150 mm x 4.6 mm, 5 µm)
Mobile Phase	0.1% Orthophosphoric acid and Acetonitrile (30:70 v/v)	Acetonitrile and Water (60:40, v/v)
Flow Rate	1.0 mL/min	1.0 mL/min
Detection Wavelength	246 nm	355 nm
Linearity Range	10-90 µg/mL	1-100 µg/mL
Correlation Coefficient (r ²)	0.9993	0.9999
Retention Time	3.125 min	Not Specified
Accuracy (% Recovery)	Within acceptable limits as per ICH guidelines	Not Specified
Precision (% RSD)	Within acceptable limits as per ICH guidelines	Not Specified
LOD	Not Specified	Not Specified
LOQ	Not Specified	Not Specified

Table 2: LC-MS/MS Methods for Istradefylline Analysis in Biological Matrices (Rat and Human Plasma)

Parameter	Method 3 (Rat Plasma)[7] [8]	Method 4 (Human Plasma) [9]
Instrumentation	UPLC-MS/MS	HPLC with tandem mass-spectrometry detection (LC/MS/MS)
Stationary Phase	Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)	HPLC column (details not specified)
Mobile Phase	Acetonitrile and 0.2% formic acid in water (gradient elution)	Not Specified
Flow Rate	0.40 mL/min	Not Specified
Ionization Mode	Not Specified	Electrospray ionization (ESI), positive ion mode
Detection Mode	Multiple Reaction Monitoring (MRM)	MS/MS
Linearity Range	10-5000 ng/mL	1-500 ng/mL (for istradefylline and its metabolites M1 and M8)
Internal Standard	8-(3-chlorostyryl) caffeine	Not Specified
Sample Preparation	Protein precipitation with methanol	Protein precipitation with acetonitrile
Accuracy	Acceptable	Not Specified
Precision (Intra- and Inter-day)	Acceptable	Not Specified
Run Time	3.5 min	Not Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are based on the information available in the referenced literature.

Protocol 1: RP-HPLC Method for Istradefylline in Tablet Dosage Form[1][2][3][4][5]

1. Instrumentation:

- Shimadzu LC-20AD HPLC system with a C18G column (250 x 4.6 mm, 5 µm).
- SPD-20A variable wavelength detector.

2. Chromatographic Conditions:

- Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile in a 30:70 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 246 nm.

3. Standard Solution Preparation:

- A stock solution of Istradefylline (1000 µg/mL) is prepared in the mobile phase.
- Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 10 to 90 µg/mL.

4. Sample Preparation:

- Ten tablets are weighed and finely powdered.
- An amount of powder equivalent to 10 mg of Istradefylline is dissolved in 50 mL of the mobile phase.
- The solution is sonicated and then filtered.
- A 2.5 mL aliquot of the filtrate is diluted to 10 mL with the mobile phase.

5. Analysis:

- Equal volumes of the standard and sample solutions are injected into the chromatograph.

- The peak areas are recorded, and the concentration of Istradefylline in the sample is determined from the calibration curve.

Protocol 2: UPLC-MS/MS Method for Istradefylline in Rat Plasma[7][8]

1. Instrumentation:

- Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
- Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm).

2. Chromatographic and Mass Spectrometric Conditions:

- Mobile Phase: Gradient elution with acetonitrile and 0.2% formic acid in water.
- Flow Rate: 0.40 mL/min.
- Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode.

3. Standard and Sample Preparation:

- Internal Standard (IS): 8-(3-chlorostyryl) caffeine.
- Sample Preparation: Protein precipitation of rat plasma samples is performed using methanol.

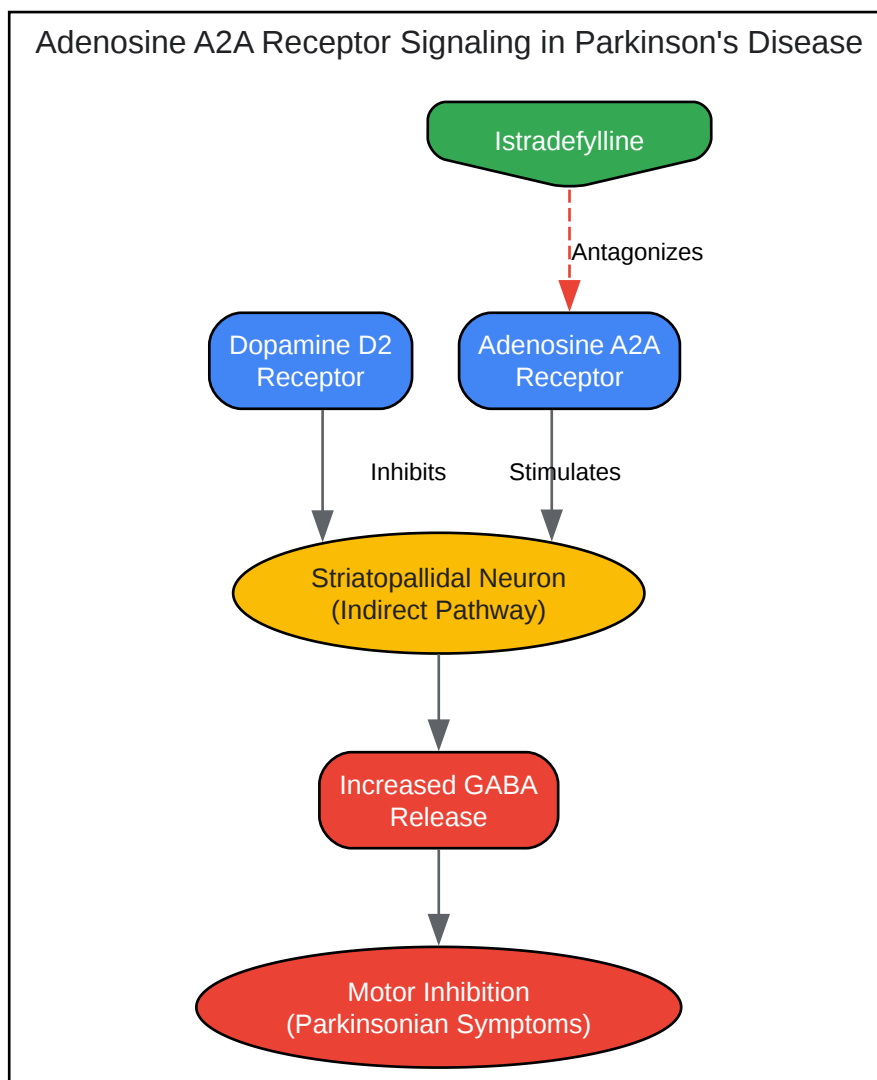
4. Analysis:

- The prepared samples are injected into the UPLC-MS/MS system.
- The linearity of the method is established between 10-5000 ng/mL for Istradefylline in rat plasma.

Visualizations

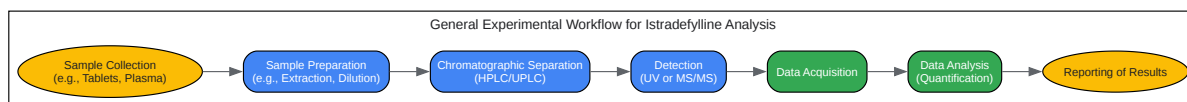
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the analysis of Istradefylline.



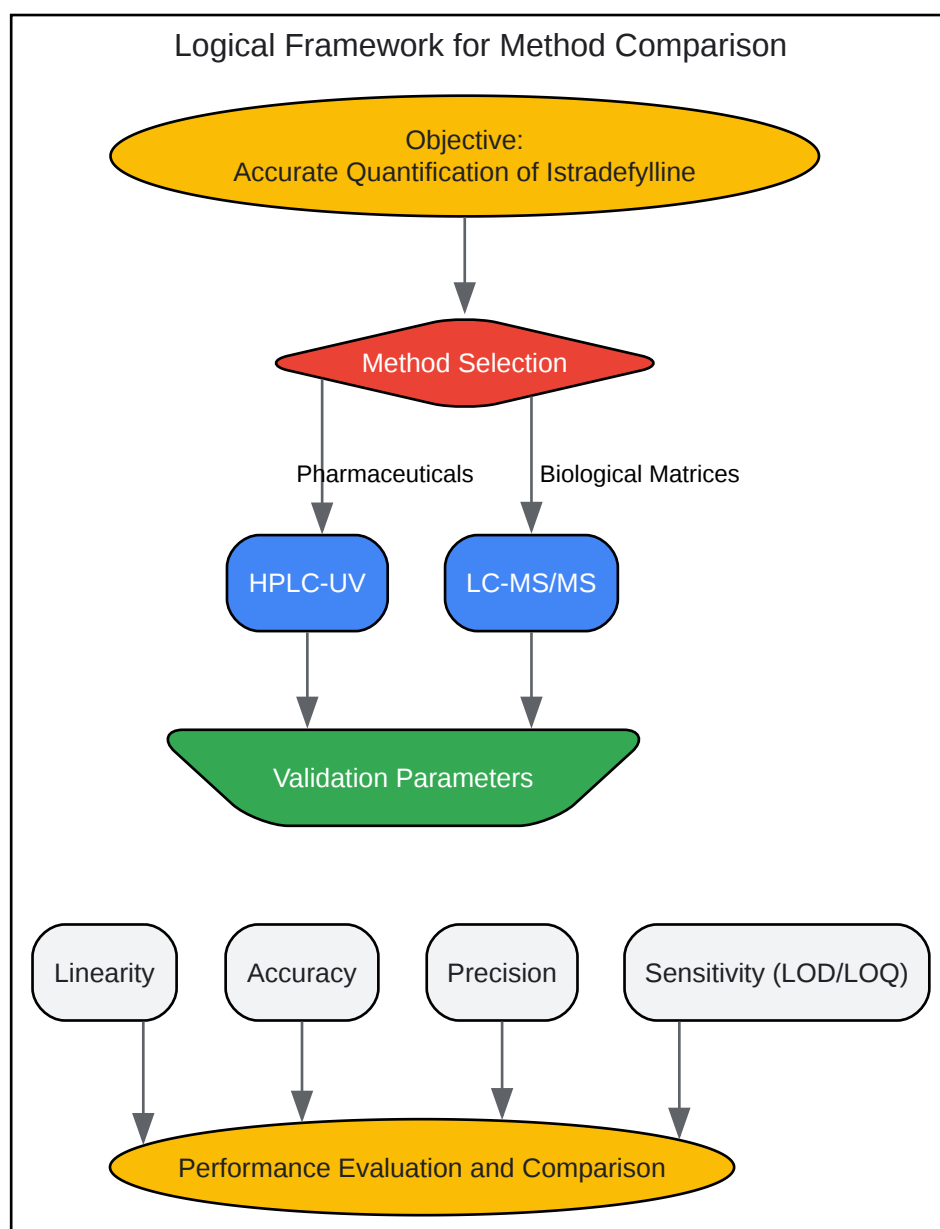
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Figure 1: Simplified signaling pathway of the Adenosine A2A receptor and the mechanism of action of Istradefylline.



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Figure 2: A generalized workflow for the analytical determination of Istradefylline in various samples.



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Figure 3: Logical flow for comparing analytical methods for Istradefylline based on validation parameters.

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